molecular formula C15H16N2O3S B8291773 4-((2-Phenylethyl)aminocarbonyl)benzenesulfonamide

4-((2-Phenylethyl)aminocarbonyl)benzenesulfonamide

Cat. No. B8291773
M. Wt: 304.4 g/mol
InChI Key: ZKWKFLVGXCKBIR-UHFFFAOYSA-N
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Patent
US05428046

Procedure details

20.1 g (0.1 mol) of 4-carboxy-benzenesulfonamide were suspended in 300 ml of anhydrous tetrahydrofuran, and 15.2 ml (0.11 mol) of triethylamine were added dropwise at 0° C., while stirring. After 30 minutes, 10.5 ml (0.11 mol) of ethyl chloroformate were added dropwise at 0° C., the mixture was stirred at this temperature for 1 hour and cooled to -10° C., and 12.1 g (0.1 mol, 12.5 ml) of 2-phenylethylamine in 30 ml of anhydrous tetrahydrofuran were added dropwise. After 1 hour at 0° C., the mixture was warmed to 20° C. and concentrated in vacuo and the solid residue was treated with water, filtered off with suction and recrystallized from ethanol to give 20.4 g of product, melting point 243° to 245° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([OH:3])=O.C(N(CC)CC)C.ClC(OCC)=O.[C:27]1([CH2:33][CH2:34][NH2:35])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O1CCCC1>[C:27]1([CH2:33][CH2:34][NH:35][C:1]([C:4]2[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=2)=[O:3])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
Step Two
Name
Quantity
15.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
12.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at this temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
After 1 hour at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the solid residue was treated with water
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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